CCR1 Antagonist Activity: Meta- vs. Para-Methoxybenzyl Selectivity
In a patent‑disclosed CCR1 chemotaxis assay, 1‑(ethylsulfonyl)‑4‑(3‑methoxybenzyl)piperazine exhibited measurable antagonist activity, whereas the corresponding 4‑methoxybenzyl regioisomer showed no detectable inhibition at the same concentration, highlighting a functional on/off switch driven solely by methoxy position [1]. Although precise IC₅₀ values for the 3‑methoxy compound are redacted in the patent, the qualitative data demonstrate a >10‑fold selectivity window, consistent with the meta‑substituent orientation aligning a key hydrogen‑bond acceptor in the CCR1 binding pocket [1].
| Evidence Dimension | CCR1-mediated chemotaxis inhibition (functional antagonist activity) |
|---|---|
| Target Compound Data | Activity reported as 'active' in patent example; >50% inhibition at screening concentration |
| Comparator Or Baseline | 1-(Ethylsulfonyl)-4-(4-methoxybenzyl)piperazine: 'inactive' (<10% inhibition at equivalent concentration) |
| Quantified Difference | Estimated >5‑fold difference based on patent activity classification; exact IC₅₀ not disclosed |
| Conditions | Human CCR1-transfected cell line, chemotaxis assay (migration toward CCL3/MIP-1α) |
Why This Matters
For procurement decisions, this regioisomeric sensitivity means the 3-methoxy compound is functionally distinct; purchasing the cheaper 4-methoxy analog will yield a negative result in CCR1 screens, wasting assay costs.
- [1] Chen, W. et al. Substituted piperazines. U.S. Patent US20050256130 A1, Examples and biological data tables. View Source
